10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number Attribution
The systematic nomenclature of 10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The Chemical Abstracts Service has assigned this compound the registry number 1082914-63-3, providing a unique identifier that facilitates precise identification across chemical databases and literature. The primary International Union of Pure and Applied Chemistry name reflects the compound's structural complexity, incorporating descriptors for the degree of saturation, ring fusion pattern, and substituent positioning. Alternative nomenclature variants include "4H-Pyrazino[2,1-a]isoquinolin-4-one, 10-chloro-1,2,3,6,7,11b-hexahydro-" and "10-Chloro-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one," which emphasize different aspects of the molecular structure.
The molecular descriptor language number assigned to this compound is MFCD11615145, providing an additional standardized identifier used in chemical inventory systems. The compound's systematic name accurately conveys its structural features, including the tetrahydro designation indicating partial saturation of specific ring positions, the chloro substituent location at position 10, and the complex numbering system that describes the pyrazino-isoquinoline fusion pattern. Database entries consistently reference the compound using its Chemical Abstracts Service number, ensuring standardized identification across multiple chemical information platforms.
Properties
IUPAC Name |
10-chloro-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-9-2-1-8-3-4-15-11(10(8)5-9)6-14-7-12(15)16/h1-2,5,11,14H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUKXIIPHVWLHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CNCC2=O)C3=C1C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680708 | |
| Record name | 10-Chloro-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082914-63-3 | |
| Record name | 4H-Pyrazino[2,1-a]isoquinolin-4-one, 10-chloro-1,2,3,6,7,11b-hexahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082914-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Chloro-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one generally follows a multi-step approach involving:
- Formation of the tetrahydro-pyrazinoisoquinoline core
- Introduction of the chloro substituent at the 10-position
- Functional group manipulations to yield the final lactam structure
This approach is often adapted from the synthesis of praziquantel and its analogues due to structural similarities.
Key Intermediate Preparation: Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one
A crucial intermediate in the synthesis is 2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one, which can be prepared as follows:
- Starting from an organic phase solution containing the precursor (e.g., 2004 g, 7.52 mol), the solution is cooled to 10-15°C.
- Sulfuric acid (2212 g, 22.57 mol) is added slowly, and the reaction mixture is maintained at 25-30°C for 4-6 hours.
- The reaction mixture is quenched into water and the pH adjusted to 8-9 with 25% sodium hydroxide.
- The compound is extracted with dichloromethane and used in situ for subsequent steps.
- The intermediate is isolated as a white solid with melting point 118-121°C.
Spectroscopic data for the intermediate:
| Parameter | Data |
|---|---|
| 1H-NMR (CDCl3) | δ=2.45-2.74 (4H, m), 2.61 (2H, t), 3.0 (2H, s), 3.16 (6H, s), 3.31 (2H, q), 4.09 (1H, t), 6.98-7.10 (5H, m), 7.26 (1H, t) |
| 13C-NMR (CDCl3) | δ=35.57, 39.93, 50.99, 52.23, 53.72, 103.42, 126.21, 128.35, 128.57, 138.92, 171.34 |
| IR (KBr) | 3340, 2975, 1670, 1530 cm⁻¹ |
This intermediate serves as the foundation for further chlorination and functionalization steps.
Alternative Synthetic Routes and Reductive Amination
Additional synthetic strategies involve reductive amination of praziquanamine derivatives:
- Praziquantel is hydrolyzed under acidic conditions (e.g., 2 N HCl reflux overnight) to yield praziquanamine.
- Reductive amination is performed with appropriate aldehydes using sodium triacetoxyborohydride in dichloroethane at room temperature.
- Yields for these steps range from 27% to 35%.
- Subsequent acylation steps introduce various substituents, including halogenated acyl groups, to afford derivatives with enhanced biological activity.
This method allows for the preparation of halogenated pyrazinoisoquinoline derivatives, including chloro-substituted analogues.
Process Optimization and Environmental Considerations
Industrial synthesis routes emphasize:
- Use of mild reaction conditions to improve yield and selectivity.
- Minimization of hazardous reagents such as potassium cyanide.
- Reduction of solvent volumes, particularly dichloromethane, to limit environmental impact.
- Optimization of reaction times and temperatures to increase overall yield (reported yields up to 90% for related intermediates).
Such improvements are critical given the large-scale production demands and environmental regulations.
Summary Table of Preparation Steps
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Formation of tetrahydro-pyrazinoisoquinolinone core | Sulfuric acid addition at 10-30°C, pH adjustment | ~95% (in situ) | Intermediate for further functionalization |
| 2 | Chlorination at 10-position | Controlled chlorinating agent addition at 10-40°C | Not explicitly quantified | Introduction of chloro substituent |
| 3 | Reductive amination of praziquanamine | Sodium triacetoxyborohydride, room temp, dichloroethane | 27-35% | Allows substitution variation |
| 4 | Acylation with halogenated acyl chlorides | Sodium carbonate, 0-40°C | Up to 90% (related compounds) | Final functionalization step |
Research Findings and Analytical Data
- The chloro substituent enhances biological activity, particularly anti-inflammatory effects via modulation of molecular targets such as the NLRP3 inflammasome.
- Spectroscopic analysis confirms the structural integrity and purity of the synthesized compound.
- Comparative studies with analogues demonstrate the significance of the chloro group in activity profiles.
Chemical Reactions Analysis
Types of Reactions: 10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and exploring its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: In the field of chemistry, 10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its effects on various biological targets and pathways.
Medicine: In medicine, the compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways and lead to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Insights :
- 3-Aroylmethylene derivatives (e.g., 3-(3-fluorobenzoyl)methylene) exhibit enhanced Nrf2 activation due to extended conjugation, whereas the chloro substituent may prioritize hydrophobic interactions .
Pharmacological Activity
Nrf2/ARE Pathway Activation
- Compound 1 (3-(2-Oxo-2-phenylethylidene)-...) : Potent Nrf2 inducer (EC50 = 10 µM in HepG2-ARE-C8 cells) with downstream upregulation of NQO1 and HO-1, mitigating oxidative stress in DSS-induced colitis .
- 3-Aroylmethylene derivatives : Higher potency (EC50 = 1–5 µM) in human cancer cells and AOM-DSS mice, attributed to aryl group interactions with Keap1 cysteine residues .
NLRP3 Inflammasome Inhibition
Structure-Activity Relationship (SAR)
Biological Activity
10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one (CAS: 1082914-63-3) is a compound of interest due to its potential biological activities, particularly in the context of inflammatory diseases. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action and therapeutic potential.
- Molecular Formula : C12H13ClN2O
- Molecular Weight : 236.7 g/mol
- CAS Number : 1082914-63-3
- Purity : Typically above 95% in commercial preparations
Recent studies have highlighted the role of this compound as an inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the inflammatory response and is implicated in various inflammatory diseases, including inflammatory bowel disease (IBD) and myocardial infarction.
Key Findings from Research
-
Inflammatory Bowel Disease (IBD) :
- In a study involving DSS-induced colitis in C57BL/6 mice, oral administration of the compound significantly reduced colonic damage and inflammation. It inhibited the infiltration of inflammatory cells and decreased levels of myeloperoxidase (MPO) and IL-1β secretion in colons .
- The protective effect was attributed to the inhibition of NLRP3 inflammasome activation and subsequent modulation of IL-1β release from macrophages .
- Cardiovascular Protection :
Data Table: Summary of Biological Activities
Case Study 1: Inhibition of NLRP3 Inflammasome in IBD
In a controlled experiment involving C57BL/6 mice with DSS-induced colitis, treatment with this compound resulted in:
- Significant attenuation of colonic pathological damage.
- Marked reduction in inflammatory cell infiltration.
This study underscores the potential application of this compound in treating IBD by targeting key inflammatory pathways .
Case Study 2: Myocardial Infarction Model
In a model simulating acute myocardial infarction induced by ischemia/reperfusion injury, administration of the compound resulted in:
Q & A
Q. Basic Research Focus
- In vitro : HepG2-ARE-C8 cells (luciferase reporter assay for Nrf2/ARE activation) at 10–25 μM concentrations ().
- In vivo : DSS-induced colitis in mice (dose range: 10–50 mg/kg) to assess NLRP3 inflammasome inhibition via IL-1β and caspase-1 quantification ().
Advanced Consideration : Use organoids or 3D co-culture models (e.g., macrophages/epithelial cells) to mimic intestinal barrier dysfunction ().
How does this compound modulate the Keap1-Nrf2-ARE pathway?
Q. Advanced Research Focus
- Mechanism : Competes with Keap1 for Nrf2 binding via electrophilic groups (e.g., α,β-unsaturated ketones), inducing Nrf2 nuclear translocation. Validate using:
- Contradictions : Some Nrf2 activators (e.g., dimethyl fumarate) show off-target immune modulation independent of Nrf2; confirm specificity using Nrf2-knockout models ().
What experimental strategies resolve discrepancies in effective concentrations between in vitro and in vivo studies?
Q. Advanced Research Focus
- Pharmacokinetic profiling : Measure bioavailability and tissue distribution (e.g., liver vs. colon) via LC-MS.
- Dose translation : Adjust in vitro doses (e.g., 10 μM) to equivalent in vivo doses using allometric scaling (e.g., 25 mg/kg in mice ≈ 2.5 μM systemic exposure) ().
- Species-specific differences : Compare murine vs. human primary hepatocytes for metabolic stability ().
How do structural modifications influence its dual role in oxidative stress and NLRP3 inflammasome inhibition?
Q. Advanced Research Focus
- SAR Insights :
- Methodology : Synthesize analogs (e.g., 3-aroylmethylene derivatives) and test in AOM-DSS cancer/colitis models ().
What predictive modeling approaches are used to optimize target engagement and reduce off-target effects?
Q. Advanced Research Focus
- Molecular docking : Simulate interactions with Keap1’s BTB domain (PDB: 2FLU) using AutoDock Vina.
- Machine learning : Train models on existing Nrf2 activators (e.g., from ) to predict toxicity and ADMET properties.
- Validation : Use thermal shift assays to confirm binding stabilization ().
How does this compound compare to other Nrf2/ARE inducers in balancing antioxidant and anti-inflammatory effects?
Q. Advanced Research Focus
- Comparative assays :
- Key differentiator : Dual inhibition of NLRP3 and Nrf2 activation (unlike curcumin, which primarily targets NF-κB) ().
What strategies address conflicting data on its hepatoprotective vs. potential hepatotoxic effects?
Q. Advanced Research Focus
- Toxicity screening : Use HepaRG cells or primary human hepatocytes to assess CYP450 inhibition (e.g., CYP3A4).
- Mechanistic studies : Evaluate mitochondrial membrane potential (JC-1 staining) and glutathione depletion ().
- Contradictions : High doses (≥50 μM) may induce ROS via paradoxical Nrf2 overactivation; titrate dose-response curves carefully ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
